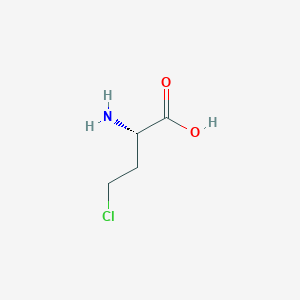

(2S)-2-Amino-4-chlorobutanoic acid

Description

Properties

CAS No. |

39537-41-2 |

|---|---|

Molecular Formula |

C4H8ClNO2 |

Molecular Weight |

137.56 g/mol |

IUPAC Name |

(2S)-2-amino-4-chlorobutanoic acid |

InChI |

InChI=1S/C4H8ClNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |

InChI Key |

JIUHDQRXTPIQSV-VKHMYHEASA-N |

Isomeric SMILES |

C(CCl)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCl)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-chlorobutanoic acid can be achieved through several methods. One common approach involves the chlorination of (2S)-2-Aminobutanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-chlorobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Condensation Reactions: The amino and carboxyl groups can react with other compounds to form amides and esters.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Hydroxide Ions (OH-): Used for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (2S)-2-Amino-4-hydroxybutanoic acid, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

(2S)-2-Amino-4-chlorobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-Amino-4-chlorobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (2S)-2-Amino-4-chlorobutanoic acid with structurally related compounds from the evidence:

*Hypothetical data inferred from structural analogs. †Calculated based on formula.

Key Observations:

Backbone Differences: Unlike benzoic acid derivatives (e.g., 2-Amino-4-chlorobenzoic acid ), this compound has a flexible aliphatic chain, likely reducing its melting point compared to aromatic analogs.

Substituent Effects: Chlorine Position: Chlorine on an aliphatic chain (target compound) vs. aromatic ring (e.g., [46834-56-4] ) alters electronic effects and steric hindrance.

Stereochemistry : The (2S) configuration in the target compound and [3311-01-1] may influence interactions with chiral biological targets, such as enzymes or receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiopure (2S)-2-Amino-4-chlorobutanoic acid?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, a Strecker synthesis using (S)-α-methylbenzylamine as a chiral template can yield the desired stereochemistry. Post-synthetic purification via recrystallization or chiral HPLC (e.g., using a Chirobiotic T column) ensures enantiomeric excess >99% . Characterization by polarimetry and NMR confirms stereochemical purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies the α-proton splitting (δ 3.8–4.2 ppm) and chlorine-induced deshielding of the β-protons.

- IR : A strong absorption band at ~1750 cm confirms the carboxylic acid group.

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns from the chlorine atom (e.g., [M+H] at m/z 166.03).

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use PPE (gloves, goggles) to avoid skin/eye contact, as amino acid derivatives may cause irritation . Stability assays under varying pH (4–9) and temperature (4–37°C) confirm degradation thresholds via HPLC monitoring .

Advanced Research Questions

Q. How can chiral inversion or racemization of this compound be minimized during biological assays?

- Methodological Answer : Racemization is pH- and temperature-dependent. Use buffered solutions (pH 6–7) and conduct experiments at ≤25°C. Monitor enantiopurity periodically via chiral HPLC. For in vivo studies, employ isotopically labeled analogs (e.g., -labeled) to track stereochemical integrity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent toxicity (DMSO ≤0.1%).

- Validate results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Apply meta-analysis to identify confounding variables .

Q. How does the chlorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : The electronegative chlorine atom enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. Assess stability via:

- Liver microsome assays : Compare half-life () with non-chlorinated analogs.

- Mass spectrometry : Identify metabolites (e.g., dechlorinated or hydroxylated derivatives).

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolves 3D binding poses in enzyme active sites.

- NMR titration : Maps intermolecular interactions (e.g., NOE correlations between the compound and target protein).

Methodological Notes

- Stereochemical Analysis : Use Marfey’s reagent for post-column derivatization and chiral separation .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias .

- Contradiction Management : Apply the Bradford Hill criteria to assess causality in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.